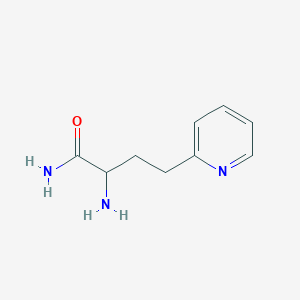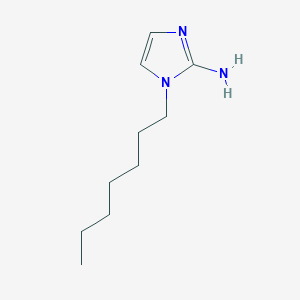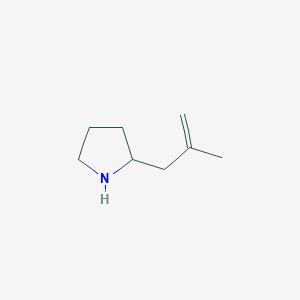
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a dimethylpropan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
化学反応の分析
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring can enhance its reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C11H14ClFO |
|---|---|
分子量 |
216.68 g/mol |
IUPAC名 |
3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14ClFO/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5,14H,6-7H2,1-2H3 |
InChIキー |
HCFXNCLYNVBZAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=CC=C1Cl)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)




![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)





